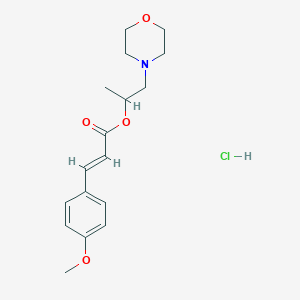
1-methyl-2-(4-morpholinyl)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(4-morpholinyl)ethyl 3-(4-methoxyphenyl)acrylate hydrochloride is a chemical compound that belongs to the class of acrylate derivatives. It is commonly referred to as MEMMA hydrochloride and is used in scientific research for its biochemical and physiological effects. MEMMA hydrochloride is synthesized using a specific method, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of MEMMA hydrochloride is still being studied. It is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. MEMMA hydrochloride has also been shown to activate certain signaling pathways that promote cell death in cancer cells.
Biochemical and Physiological Effects
MEMMA hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). MEMMA hydrochloride has also been found to activate certain signaling pathways that promote cell death in cancer cells, such as the mitogen-activated protein kinase (MAPK) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEMMA hydrochloride has several advantages for lab experiments. It is a highly specific and potent compound that can be used to study the effects of inhibiting specific enzymes and signaling pathways. MEMMA hydrochloride is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using MEMMA hydrochloride in lab experiments. Its mechanism of action is still not fully understood, and its potential side effects and toxicity are still being studied.
Direcciones Futuras
There are several future directions for research on MEMMA hydrochloride. One area of research is to further understand its mechanism of action and identify potential targets for its therapeutic applications. Another area of research is to study the potential side effects and toxicity of MEMMA hydrochloride, as well as its potential interactions with other drugs. Additionally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of MEMMA hydrochloride for its potential use in cancer treatment and pain management.
Métodos De Síntesis
MEMMA hydrochloride is synthesized using a specific method that involves the reaction of 4-morpholineethanol with 4-methoxyphenylacrylic acid, followed by the addition of methyl iodide and treatment with hydrochloric acid. The final product is purified using recrystallization techniques to obtain MEMMA hydrochloride as a white crystalline powder.
Aplicaciones Científicas De Investigación
MEMMA hydrochloride is used in scientific research for its potential therapeutic applications. It has been shown to have antitumor activity by inhibiting the growth and proliferation of cancer cells. MEMMA hydrochloride has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4.ClH/c1-14(13-18-9-11-21-12-10-18)22-17(19)8-5-15-3-6-16(20-2)7-4-15;/h3-8,14H,9-13H2,1-2H3;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIFHDVINGGQE-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C=CC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCOCC1)OC(=O)/C=C/C2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-6-[3-(1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327004.png)
![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)

![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)


![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
![N'-[(6-methyl-2-pyridinyl)methylene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B5327071.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)
